1-Bromo-oct-3-yne

Description

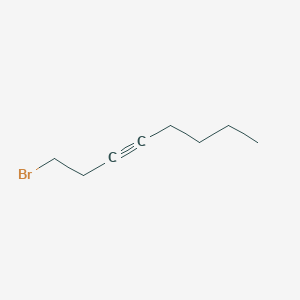

1-Bromo-oct-3-yne (C₈H₁₃Br) is a brominated terminal alkyne with a linear carbon chain and a bromine atom at the terminal position. This compound is synthesized via a silver nitrate (AgNO₃)-catalyzed reaction of 1-octyne with N-bromosuccinimide (NBS) in acetone, yielding an 89% isolated product after distillation . Key spectral data for 1-bromo-1-octyne include:

- ¹H NMR (C₆D₆): δ 0.80 (t, 3H, CH₃), 1.00–1.27 (m, 8H, CH₂), 1.87 (t, 2H, adjacent to alkyne).

- ¹³C NMR: δ 80.81 (sp-hybridized carbon), 38.26 (C-Br), and aliphatic carbons (14.21–31.53 ppm) .

The terminal bromine and alkyne moiety make it a versatile electrophile in cross-coupling reactions, particularly for synthesizing pharmaceuticals and heterocycles .

Properties

CAS No. |

61685-28-7 |

|---|---|

Molecular Formula |

C8H13Br |

Molecular Weight |

189.09 g/mol |

IUPAC Name |

1-bromooct-3-yne |

InChI |

InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h2-4,7-8H2,1H3 |

InChI Key |

FKOZVQGQTAPSID-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Bromo-1-propyne (Propyne, 1-bromo-)

- Molecular Formula : C₃H₃Br

- Molecular Weight : 118.96 g/mol

- Synthesis: Analogous to 1-bromo-1-octyne, using AgNO₃/NBS with propyne.

- Reactivity: The shorter carbon chain increases electrophilicity at the terminal alkyne, enhancing reactivity in Sonogashira couplings. Its ¹H NMR shows a singlet for the methyl group (δ 1.87) and a terminal alkyne proton (δ ~3.3) .

- Applications : Used in polymer chemistry and small-molecule synthesis due to its compact structure .

1-Bromo-2-phenylethyne

- Molecular Formula : C₈H₅Br

- Molecular Weight : 181.03 g/mol

- Synthesis: Similar AgNO₃/NBS method yields 99% purity after chromatography .

- Reactivity: The phenyl group introduces resonance stabilization, reducing electrophilicity compared to alkyl-substituted bromoalkynes. This compound exhibits lower efficiency in Cu(I)-catalyzed cross-couplings with hydrazinoalkenes, especially when TMEDA is present .

- Spectral Data : ¹H NMR (C₆D₆) shows aromatic protons (δ 6.83–7.27) and a deshielded alkyne carbon (δ 80.73) .

1-Bromo-3-methoxyprop-1-yne

- Molecular Formula : C₄H₅BrO

- Molecular Weight : 148.99 g/mol

- Synthesis: No explicit method provided, but likely involves propargyl ether bromination.

- Reactivity : The methoxy group donates electron density via resonance, reducing alkyne electrophilicity. This steric and electronic modulation makes it suitable for regioselective reactions in complex syntheses .

Data Table: Comparative Analysis of Bromoalkynes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.